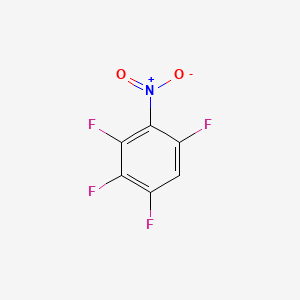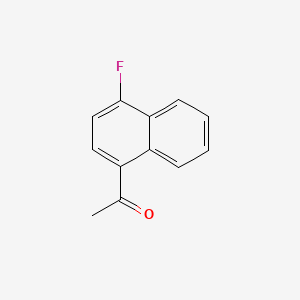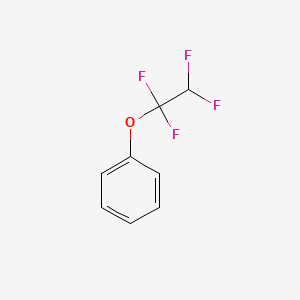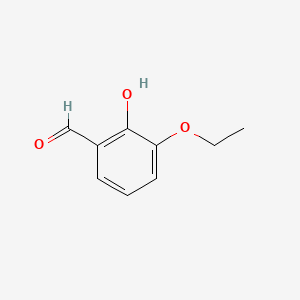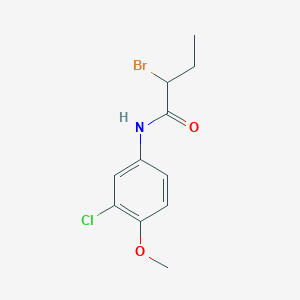
2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the general characteristics and behaviors of brominated organic molecules. For instance, the synthesis of brominated heterocyclic compounds and their biological activities are highlighted , and the synthesis of a brominated coumarin-based fluorescent initiator is detailed . These studies suggest that brominated compounds are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For example, the synthesis of a brominated organometallic compound is achieved through the reaction with bromine in chloroform solution . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide is performed using N,N-dimethylformamide (DMF) and sodium hydride (NaH) . These methods indicate that bromination reactions are typically carried out in the presence of a solvent and a base, which could be applicable to the synthesis of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide."
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a brominated coumarin derivative is determined to belong to the monoclinic system with specific cell parameters . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the potential structure of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide."
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. The bromination of organic substrates is a key step in the synthesis of these molecules . Additionally, the reactivity of brominated intermediates in further transformations, such as coupling reactions or polymerizations, is also discussed . These reactions are indicative of the versatile nature of brominated compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide" are not detailed in the papers, the properties of similar brominated compounds can be inferred. Brominated compounds often exhibit significant biological activity, as seen in their testing as lipoxygenase inhibitors or as attractants for fruit flies . The presence of bromine can also influence the physical properties such as melting points and solubility, which are important considerations in the design and application of these molecules.
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-7-4-5-10(16-2)9(13)6-7/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOAWXSNWBFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248219 |
Source


|
| Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
CAS RN |
1119451-42-1 |
Source


|
| Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

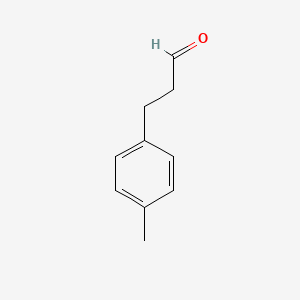
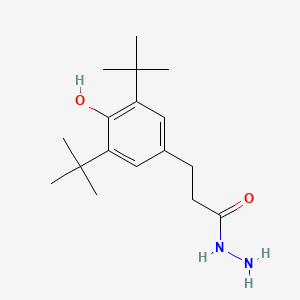
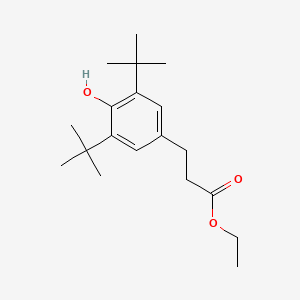

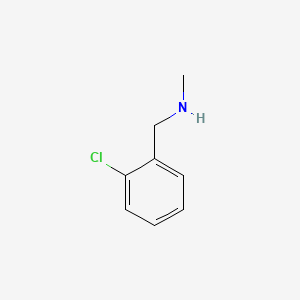
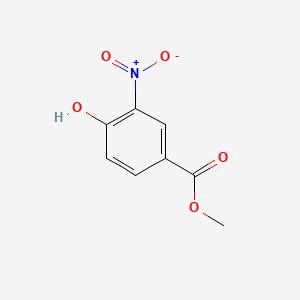
![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
